![molecular formula C18H19NO5S2 B2377425 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 2034460-19-8](/img/structure/B2377425.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
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Description
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C18H19NO5S2 and its molecular weight is 393.47. The purity is usually 95%.
BenchChem offers high-quality (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Doxazosin
This compound is a key intermediate in the synthesis of Doxazosin, a drug used to treat hypertension and benign prostatic hyperplasia . The synthesis process involves several steps, including bromination, formation of 1,4-dioxane via pyrocatechol, cleavage of the methyl group with LiOH, and forming an acetylchloride piperidine .
Enantioselective Synthesis
The compound can be synthesized using a Pd-catalyzed asymmetric intramolecular aryl C–O bond formation with a chiral spirodiphosphine monoxide ligand . This method provides an efficient and highly enantioselective method for the synthesis of 2-hydroxymethyl-1,4-benzodioxanes .
Anti-Cancer Agents
The compound can be used to synthesize five-membered heterocycles of biological interest by converting the α,β-enone functionality to pyrazoles, isoxazoles, and oxazoles . These derivatives have been reported to have significant activity against cancer .
Inhibition of Oxidative Stress
The compound has been found to effectively suppress hydrogen peroxide-induced apoptosis while also attenuating activated caspase signaling . It also restored the down-regulated expression of β-catenin, a key mediator of the Wnt/β-catenin pathway, in hDPCs exposed to hydrogen peroxide .
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S2/c20-18(15-12-23-13-4-1-2-5-14(13)24-15)19-8-7-17(16-6-3-10-25-16)26(21,22)11-9-19/h1-6,10,15,17H,7-9,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAVRLXCZNJQIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3COC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone |
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